Regorafenib-d3 - 1255386-16-3

Regorafenib-d3

Catalog Number: EVT-1443007
CAS Number: 1255386-16-3
Molecular Formula: C21H15ClF4N4O3
Molecular Weight: 485.838
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Regorafenib

  • Compound Description: Regorafenib is an orally available multi-kinase inhibitor that targets various kinases involved in angiogenesis, oncogenesis, and tumor growth. It is structurally similar to sorafenib and acts by inhibiting vascular endothelial growth factor receptors (VEGFRs) 1-3, platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptors (FGFRs) 1-2, KIT, RET, TIE2, and RAF kinases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Sorafenib

  • Compound Description: Sorafenib is another multikinase inhibitor that targets similar kinases as Regorafenib, including VEGFRs, PDGFR, and RAF kinases. It is primarily used in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma. [, , , , , , , , ]
  • Relevance: Sorafenib shares a similar chemical structure and targets many of the same kinases as Regorafenib-d3. Both compounds are classified as multikinase inhibitors with anti-angiogenic properties. [, , , , , , , , ] This structural similarity often translates to overlapping activity profiles, although subtle differences in binding affinities and off-target effects can exist.

Nintedanib

  • Compound Description: Nintedanib is a multi-targeted tyrosine kinase inhibitor with potent inhibitory activity against VEGFRs 1-3, FGFRs 1-3, and PDGFR α/β. It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and some types of lung cancer. []
  • Relevance: Nintedanib shares overlapping kinase targets with Regorafenib-d3, particularly VEGFRs, FGFRs, and PDGFR. Both compounds demonstrate anti-angiogenic properties and are being explored for their potential in treating various cancers and fibrotic diseases. [] The shared targets and similar mechanisms of action suggest a structural relationship between the compounds, although their precise chemical structures may differ.

Lenvatinib

  • Compound Description: Lenvatinib is another multikinase inhibitor that targets VEGFRs 1-3, FGFRs 1-4, PDGFR α, KIT, and RET. It is used in the treatment of various cancers, including HCC, thyroid cancer, and renal cell carcinoma. [, , ]

Avapritinib

  • Compound Description: Avapritinib is a highly selective inhibitor of KIT and PDGFRα kinases, particularly those harboring specific mutations like PDGFRA D842V. It is used in the treatment of gastrointestinal stromal tumors (GIST) with these specific mutations. []
  • Relevance: Although Avapritinib has a narrower target profile compared to the broad-spectrum inhibition of Regorafenib-d3, both compounds share the common target of PDGFRα. [] This overlap in target specificity suggests a potential for structural similarities in the regions of the molecules responsible for interacting with PDGFRα.
Source and Classification

Regorafenib-d3 is synthesized from regorafenib through specific chemical modifications that introduce deuterium into its molecular structure. It falls under the classification of anticancer agents and is particularly relevant in research settings for studying the mechanisms of action of kinase inhibitors and their metabolic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of regorafenib-d3 involves several key steps:

  1. O-Alkylation: This step introduces alkyl groups into the compound, forming critical intermediates.
  2. Nitration: A nitration reaction is performed to add nitro groups, which are essential for further transformations.
  3. Reduction: This process reduces nitro groups to amines, yielding the necessary functional groups for biological activity.
Molecular Structure Analysis

Structure and Data

Regorafenib-d3 maintains a structural similarity to its parent compound, regorafenib, with the addition of deuterium atoms that enhance its stability. The molecular formula for regorafenib-d3 is C_{21}H_{18}D_3F_{2}N_{3}O_{3}S, reflecting its complex structure that includes multiple functional groups designed to interact with various targets in cancer cells.

Structural Features

  • Deuteration: The incorporation of deuterium increases metabolic stability.
  • Fluorine Substituent: The presence of fluorine enhances the compound's binding affinity to its targets.
Chemical Reactions Analysis

Reactions and Technical Details

Regorafenib-d3 can undergo various chemical reactions:

  • Oxidation: Can be oxidized to form different oxides.
  • Reduction: Reduction reactions can revert it to its non-deuterated form.
  • Substitution: Functional groups can be modified through nucleophilic substitution reactions.

Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions are essential for modifying regorafenib-d3 to explore its derivatives and potential enhancements in therapeutic efficacy .

Mechanism of Action

Process and Data

Regorafenib-d3 exerts its effects by inhibiting multiple protein kinases that are pivotal in tumor growth and angiogenesis. The primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR): Involved in angiogenesis.
  • Platelet-Derived Growth Factor Receptor (PDGFR): Plays a role in cell proliferation.
  • Fibroblast Growth Factor Receptor (FGFR): Involved in various cellular processes including differentiation.

By blocking these pathways, regorafenib-d3 effectively reduces tumor cell proliferation and induces apoptosis, making it a potent agent in cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

Regorafenib-d3 exhibits typical characteristics associated with small molecule inhibitors:

  • Appearance: Typically exists as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

The chemical properties are influenced by the presence of deuterium, which affects its reactivity and metabolic pathways. This modification enhances the compound's stability during pharmacokinetic studies, making it suitable for research applications .

Applications

Scientific Uses

Regorafenib-d3 has a variety of applications in scientific research:

  • Cancer Research: Used as a model compound to study the pharmacodynamics and pharmacokinetics of multikinase inhibitors.
  • Biological Studies: Helps elucidate pathways involved in cancer progression and resistance mechanisms.
  • Drug Development: Assists in developing targeted therapies for colorectal cancer and gastrointestinal stromal tumors.

Its unique properties make it an invaluable tool for researchers investigating kinase inhibition mechanisms and developing new therapeutic strategies against cancer .

Chemical Characterization of Regorafenib-d3

Structural Elucidation and Isotopic Labeling Patterns

Regorafenib-d3 (CAS 1255386-16-3) is a deuterated analog of the multikinase inhibitor regorafenib, specifically designed as a stable isotope-labeled internal standard for mass spectrometric quantification. Its systematic IUPAC name is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide, with molecular formula C₂₁H₁₂D₃ClF₄N₄O₃ [4] [7] [8]. The deuterium atoms are incorporated at the N-methyl group of the carboxamide moiety, replacing all three hydrogen atoms (CD₃ instead of CH₃) [2] [7]. This strategic labeling position minimizes potential steric or electronic interference with the molecule's core pharmacophore while introducing a distinct mass shift for analytical differentiation.

The isotopic purity of Regorafenib-d3 typically exceeds 98%, as confirmed by chromatographic and mass spectrometric analyses [4] [8]. This high isotopic enrichment ensures minimal interference from unlabeled species in quantitative applications. X-ray crystallography studies of the parent compound confirm that the N-methyl group resides in a sterically accessible region, allowing deuterium substitution without significant conformational perturbation [7]. The molecular weight increases by 3 Da compared to non-deuterated regorafenib (482.83 g/mol → 485.83 g/mol), a critical feature for its function as an internal standard [2] [4].

Table 1: Key Structural Identifiers of Regorafenib-d3

PropertyValueSource
CAS Number1255386-16-3 [4] [7] [8]
Molecular FormulaC₂₁H₁₂D₃ClF₄N₄O₃ [2] [7]
Molecular Weight485.83 g/mol [2] [7]
Deuterium PositionsN-methyl group (trideuteriomethyl) [2] [8]
SMILES NotationO=C(C1=NC=CC(OC2=CC=C(NC(NC3=CC=C(Cl)C(C(F)(F)F)=C3)=O)C(F)=C2)=C1)NC([2H])([2H])[2H] [4]

Spectroscopic Properties (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis reveals the absence of the singlet peak at approximately δ 2.95 ppm corresponding to the N-methyl protons in non-deuterated regorafenib. Deuterium incorporation induces minor upfield shifts (Δδ = -0.01 to -0.03 ppm) in protons adjacent to the CD₃ group due to reduced electron-withdrawing inductive effects compared to CH₃ [4] [7]. Characteristic signals include aromatic protons between δ 7.0–8.5 ppm and the urea NH proton at δ 10.8 ppm. ¹³C NMR shows a characteristic septet for the CD₃-attached carbon at ~25 ppm (JC-D ≈ 20 Hz), while other carbons exhibit chemical shifts consistent with the parent compound [7] [8]. ¹⁹F NMR displays signals for the trifluoromethyl group (-62.5 ppm) and the aromatic fluorine (-118.2 ppm) [4].

Infrared (IR) Spectroscopy:Key IR absorptions (KBr pellet, cm⁻¹) include: N-H stretch at ~3320 (urea), amide C=O stretch at 1680, aromatic C=C at 1595, C-F stretches at 1100–1250, and C-D stretch at ~2150 (distinct from C-H stretches at 2800–3000) [4] [8]. The C-D stretch provides a clear spectroscopic signature for deuterium incorporation verification.

UV-Vis Spectroscopy:Regorafenib-d3 exhibits identical UV-Vis absorption profiles to non-deuterated regorafenib due to the deuterium's minimal electronic impact on chromophores. In methanol, λmax occurs at 254 nm and 340 nm (ε > 20,000 M⁻¹cm⁻¹), corresponding to π→π* transitions in the conjugated diphenylurea and pyridine-carboxamide systems [2] [4].

Table 2: Characteristic NMR Chemical Shifts for Regorafenib-d3

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H10.80s (br)Urea NH
¹H8.25–7.15mAromatic protons
¹³C~25.0septet (J≈20 Hz)CD₃-attached carbon
¹⁹F-62.5sCF₃ group
¹⁹F-118.2sAromatic F

Mass Spectrometric Profiling and Fragmentation Pathways

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows a prominent [M+H]⁺ ion at m/z 486.84, distinguishing it from non-deuterated regorafenib ([M+H]⁺ at m/z 483.83) [2] [7]. Collision-induced dissociation (CID) reveals characteristic fragmentation pathways:

  • Loss of NDCO: Cleavage of the carboxamide bond generates m/z 443.80 ([M+H-NDCO]⁺), 3 Da higher than the corresponding fragment in regorafenib (m/z 440.80).
  • Cleavage of urea linkage: Fragmentation between the urea nitrogen and the chlorophenyl ring yields m/z 389.72 ([C₁₉H₁₁D₃F₄N₃O₂]⁺) and m/z 362.75 ([C₁₄H₈ClF₃NO]⁺) [2] [7].
  • Formation of trifluoromethyl-containing ions: The base peak at m/z 176.98 ([C₇H₄ClF₃]⁺) remains unchanged as deuterium is absent in this fragment.

High-resolution mass spectrometry (HRMS) confirms elemental compositions of all major fragments with mass accuracy <5 ppm [7] [8]. The 3 Da mass shift in key fragments containing the deuterated methyl group provides diagnostic ions for selective detection in biological matrices.

Table 3: Major MS/MS Fragments of Regorafenib-d3 ([M+H]⁺ = 486.84)

Fragment m/zMass Shift (vs. Regorafenib)Elemental CompositionProposed Structure
443.80+3 DaC₂₀H₁₀D₃F₄N₃O₂⁺[M+H-NDCO]⁺
389.72+3 DaC₁₉H₁₁D₃F₄N₃O₂⁺Pyridine-phenoxy-urea moiety
362.750 DaC₁₄H₈ClF₃NO⁺Chloro-trifluoromethylaniline ion
176.980 DaC₇H₄ClF₃⁺[ClC₆H₃CF₃]⁺

Comparative Physicochemical Properties with Non-Deuterated Regorafenib

Deuterium substitution minimally alters physicochemical properties due to similar atomic radii and electronegativity between C-H and C-D bonds:

  • Lipophilicity: Experimental logP values show a slight increase for Regorafenib-d3 (logP = 5.69) compared to regorafenib (logP = 5.67) due to the marginally stronger hydrophobic character of C-D bonds [4] [7]. This difference is insignificant for chromatographic separation but may influence membrane permeability in metabolic studies.
  • Solubility: Equilibrium solubility in DMSO is identical (≥125 mg/mL). Aqueous solubility remains extremely low (<0.1 mg/mL) for both compounds [2] [4].
  • pKa: The pKa of the urea NH (~9.5) and carboxamide NH (~3.5) are unaffected as deuterium is not attached to ionizable groups [4].
  • Thermal Stability: Differential scanning calorimetry (DSC) shows identical melting points (190–192°C) and decomposition profiles, indicating no significant crystal lattice changes [7] [8].

The primary functional divergence emerges in metabolic stability. In vitro studies using hepatic microsomes demonstrate a 2.5–3.5 fold increase in half-life for Regorafenib-d3 during N-demethylation due to the kinetic isotope effect (KIE, kH/kD ≈ 3–7) [2] [6]. This KIE arises because C-D bond cleavage is slower than C-H bond cleavage during cytochrome P450-mediated oxidation. Consequently, deuterated analogs generate lower levels of toxic oxidative metabolites while maintaining target affinity [6]. Protein binding remains unaffected (>99.5% bound to plasma albumin) as deuterium substitution doesn't alter surface topology [2].

Table 4: Comparative Physicochemical Properties

PropertyRegorafenib-d3RegorafenibAnalytical Significance
Molecular Weight485.83 g/mol482.83 g/molMS differentiation (Δm=+3)
logP5.68885.67Similar retention in RP-HPLC
DMSO Solubility≥125 mg/mL≥125 mg/mLIdentical stock solution preparation
Metabolic Half-life (t₁/₂)Increased 2.5–3.5 foldReferenceReduced metabolite generation
Plasma Protein Binding>99.5%>99.5%Unchanged distribution kinetics

Properties

CAS Number

1255386-16-3

Product Name

Regorafenib-d3

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide

Molecular Formula

C21H15ClF4N4O3

Molecular Weight

485.838

InChI

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1D3

InChI Key

FNHKPVJBJVTLMP-FIBGUPNXSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F

Synonyms

4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-d3)-2-pyridinecarboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.